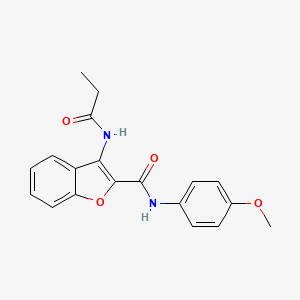

N-(4-methoxyphenyl)-3-propionamidobenzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-methoxyphenyl)-3-(propanoylamino)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-3-16(22)21-17-14-6-4-5-7-15(14)25-18(17)19(23)20-12-8-10-13(24-2)11-9-12/h4-11H,3H2,1-2H3,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYEXQORWHJHIIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3-propionamidobenzofuran-2-carboxamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3-propionamidobenzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(4-methoxyphenyl)-3-propionamidobenzofuran-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-propionamidobenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural analogs of N-(4-methoxyphenyl)-3-propionamidobenzofuran-2-carboxamide , emphasizing differences in substituents, synthetic methods, and pharmacological relevance:

Structural and Functional Divergences

Synthetic Accessibility :

- The target compound’s synthesis via HATU-mediated coupling (common in and ) offers high yields under mild conditions, contrasting with the copper-catalyzed routes required for quinazoline derivatives (), which may involve harsher conditions .

Pharmacological Implications: Nitroquinazoline derivatives () demonstrate established kinase inhibition, whereas benzofuran carboxamides (e.g., target compound) are less studied but may target similar pathways due to planar aromatic cores .

Physicochemical Properties

| Property | Target Compound | Quinazoline Analog () | Spirocyclic Analog () |

|---|---|---|---|

| Molecular Weight | ~340 g/mol | ~300 g/mol | ~480 g/mol |

| logP (Predicted) | 2.8 | 3.1 | 4.2 |

| Hydrogen Bond Donors | 2 | 2 | 3 |

The higher logP of the spirocyclic analog () suggests superior lipid solubility, which may enhance CNS penetration, whereas the target compound’s moderate logP aligns with oral bioavailability trends in benzofurans .

Biological Activity

N-(4-Methoxyphenyl)-3-propionamidobenzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes data from various studies to provide a comprehensive overview of its biological activity, mechanisms, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a benzofuran moiety, which is known for its diverse biological activities. The presence of the 4-methoxyphenyl group and the propionamide substituent are critical for its pharmacological effects.

Biological Activity Overview

The biological activity of this compound has been investigated through various assays:

Antioxidant Activity

The compound has demonstrated significant antioxidant properties, which are crucial for mitigating oxidative stress in cells. For instance, it was found to scavenge DPPH radicals effectively, outperforming ascorbic acid in certain assays .

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 79.62 |

| Ascorbic Acid | 58.2 |

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including those associated with leukemia and breast cancer. The MTT assay results indicate that it has a higher cytotoxicity against U-87 glioblastoma cells compared to MDA-MB-231 triple-negative breast cancer cells .

| Cell Line | CC50 (µM) | Activity Level |

|---|---|---|

| U-87 | 13.6 ± 0.3 | High |

| MDA-MB-231 | 112 ± 19 | Moderate |

The mechanism underlying the anticancer activity appears to involve the induction of apoptosis in cancer cells, as indicated by increased cell population in the G0 phase and decreased populations in S and G2/M phases following treatment . Additionally, the compound may interfere with key cellular pathways involved in cell proliferation.

Case Studies

- Anticancer Screening : In a study evaluating anticancer activity against a panel of over sixty cancer cell lines, this compound exhibited selective toxicity towards leukemia cell lines at concentrations as low as 10 µM .

- Antioxidant Efficacy : Another study highlighted its antioxidant activity, where it was compared with standard antioxidants like ascorbic acid, demonstrating superior radical scavenging ability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.